

Application Note: High-Resolution Mass Spectrometry of 9-Angeloylretronecine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Angeloylretronecine N-oxide

Cat. No.: B1609405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by various plant species. Their N-oxides (PANOs) often coexist with the parent PAs and can be converted into their toxic tertiary PA counterparts in the gut and liver. **9-Angeloylretronecine N-oxide** is a monoester PANO that requires sensitive and specific analytical methods for its detection and quantification due to its potential toxicity. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary selectivity and sensitivity for the analysis of this compound in complex matrices. This application note provides a detailed protocol for the determination of **9-Angeloylretronecine N-oxide** using LC-HRMS.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of **9-Angeloylretronecine N-oxide** from dried and homogenized plant material.

Materials:

- Methanol (MeOH), HPLC grade
- Formic acid (FA), 98-100%

- Deionized water
- Solid-phase extraction (SPE) cartridges: Strong Cation Exchange (SCX), 500 mg, 6 mL
- Ammonia solution, 25%
- Centrifuge and centrifuge tubes (50 mL)
- Rotary evaporator or nitrogen evaporator

Procedure:

- Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.
- Add 20 mL of 0.1 M sulfuric acid in methanol/water (1:1, v/v).
- Vortex for 1 minute and extract in an ultrasonic bath for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction of the pellet with another 20 mL of the extraction solvent.
- Combine the supernatants and evaporate the methanol using a rotary evaporator at 40°C.
- Dilute the remaining aqueous extract with 20 mL of deionized water and filter through a 0.45 μm syringe filter.
- **SPE Cleanup:**
 - Condition the SCX cartridge with 6 mL of methanol, followed by 6 mL of deionized water.
 - Load the filtered extract onto the cartridge.
 - Wash the cartridge with 6 mL of deionized water, followed by 6 mL of methanol.
 - Elute the analytes with 10 mL of 5% ammoniated methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of the initial mobile phase for LC-HRMS analysis.

High-Resolution Mass Spectrometry Analysis

Instrumentation:

- High-performance liquid chromatography (HPLC) system
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5-80% B
 - 15-18 min: 80% B
 - 18.1-20 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

HRMS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

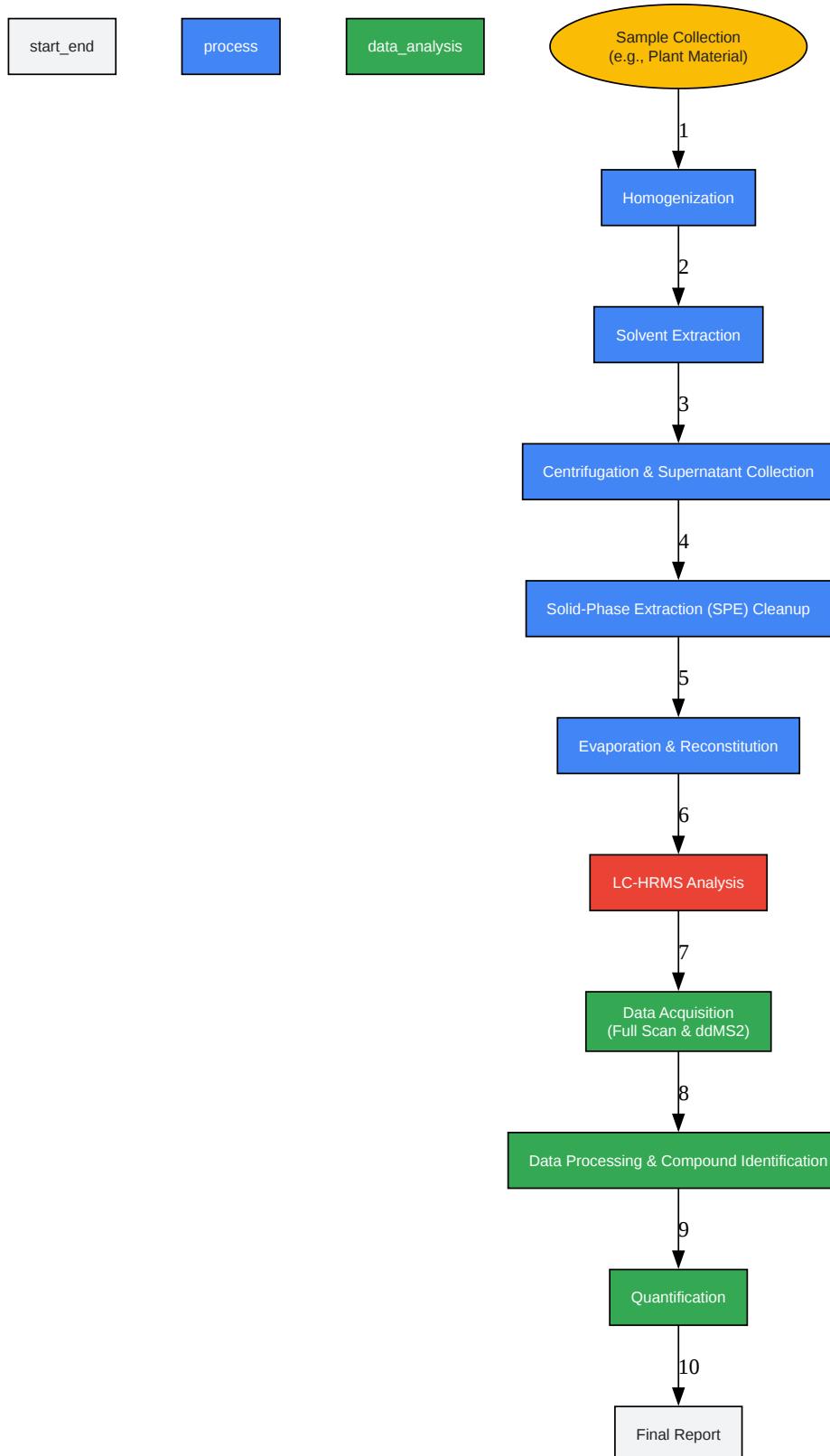
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Gas Flow (Nitrogen): 800 L/hr
- Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2)
- Full Scan Range: m/z 50-500
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation
- Targeted MS/MS: For quantification, monitor the precursor ion $[M+H]^+$ of **9-Angeloylretronecine N-oxide** (m/z 254.1392) and its characteristic fragment ions.

Data Presentation

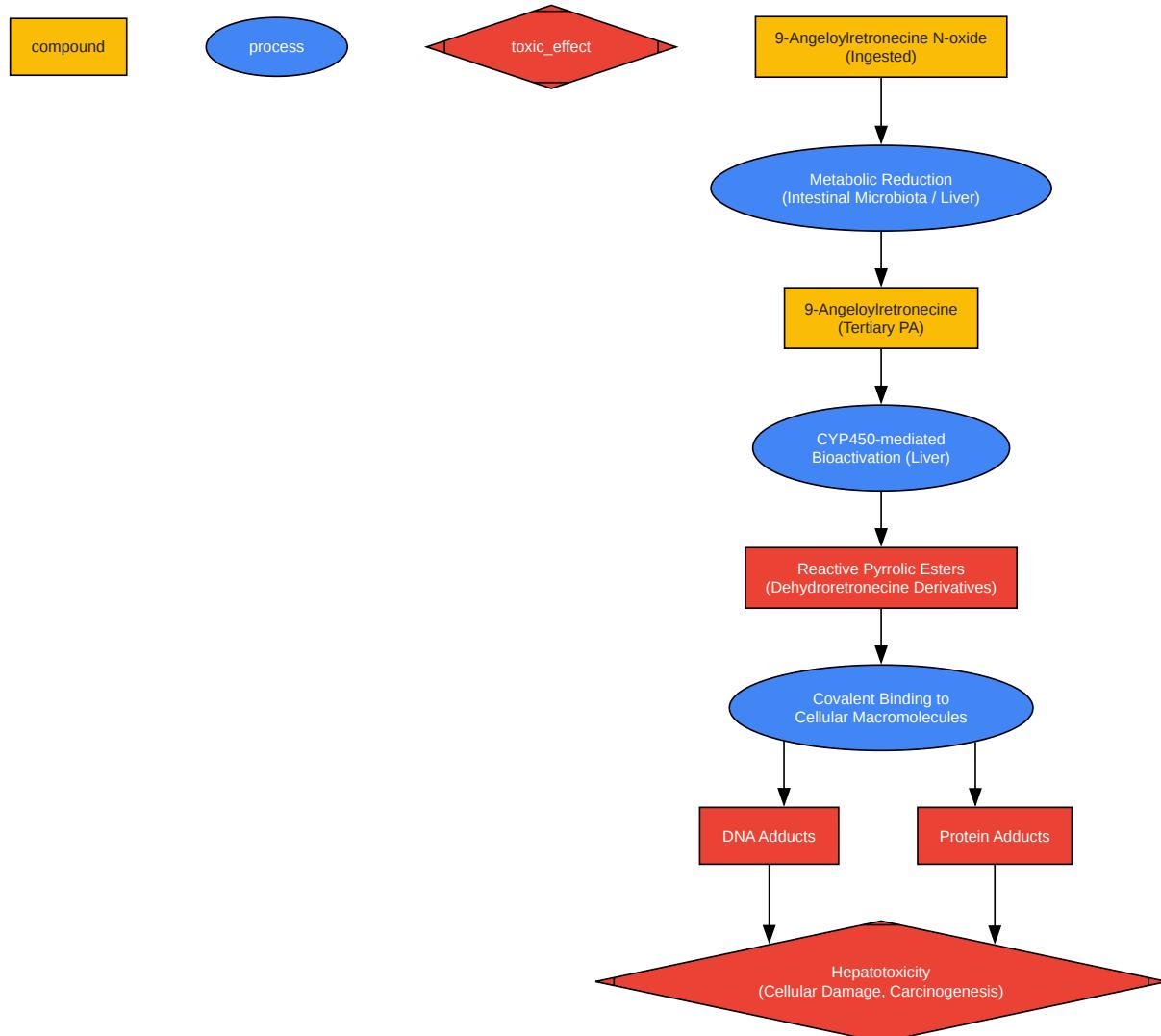
High-Resolution Mass Spectrometry Data

Compound	Formula	$[M+H]^+$ Calculated (m/z)	$[M+H]^+$ Observed (m/z)	Mass Error (ppm)
9-Angeloylretronecine N-oxide	$C_{13}H_{19}NO_4$	254.1387	User to input	User to input

Characteristic MS/MS Fragments of **9-Angeloylretronecine N-oxide**


Precursor Ion $[M+H]^+$ (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
254.1392	238.1441	Loss of O ($[M+H]^+ - 16$)
254.1392	154.0863	Loss of Angelic acid ($[M+H]^+ - 100$)
254.1392	138.0913	Loss of O and Angelic acid ($[M+H]^+ - 16 - 100$)
254.1392	111.0651	Characteristic for monoester N-oxides ^[1]
254.1392	172.0968	Characteristic for monoester N-oxides

Quantitative Performance (Representative Data for Monoester PANOs)


As specific quantitative validation data for **9-Angeloylretronecine N-oxide** is not readily available in the literature, the following table presents typical performance characteristics expected for an analytical method for similar monoester pyrrolizidine alkaloid N-oxides.

Parameter	Expected Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.1 - 1.0 μ g/L
Limit of Quantitation (LOQ)	0.5 - 5.0 μ g/L
Recovery	80 - 110%
Precision (RSD%)	< 15%

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of **9-Angeloylretronecine N-oxide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: High-Resolution Mass Spectrometry of 9-Angeloylretronecine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609405#high-resolution-mass-spectrometry-of-9-angeloylretronecine-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com